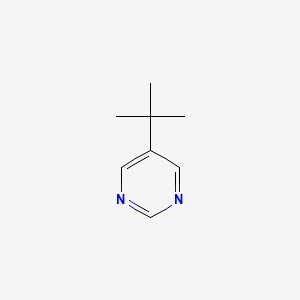

5-(tert-Butyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

5-tert-butylpyrimidine |

InChI |

InChI=1S/C8H12N2/c1-8(2,3)7-4-9-6-10-5-7/h4-6H,1-3H3 |

InChI Key |

RNJGLDVYTATINF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CN=CN=C1 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Detailed Mechanistic Investigations of Pyrimidine-Forming Reactions

The construction of the pyrimidine (B1678525) ring is most commonly achieved through the condensation of a three-carbon (C-C-C) fragment with a species providing the nitrogen atoms (N-C-N), such as amidines, urea (B33335), or guanidine. bu.edu.eg This general strategy, a form of [3+3] cycloaddition, is the most versatile and widely utilized method for creating the pyrimidine nucleus from non-heterocyclic precursors. bu.edu.eg

Another established pathway is the [5+1] annulation. For instance, enamidines can react with reagents like N,N-dimethylformamide dialkyl acetals under catalyst-free conditions to yield trisubstituted and tetrasubstituted pyrimidines. mdpi.com A plausible mechanism for many pyrimidine syntheses involves a sequence of reactions, including Vilsmeier amidination and imination, followed by an intermolecular heterocyclization to close the ring. mdpi.com

Role of Intermediates in Catalytic Cycles (e.g., Palladacycles)

Palladium-catalyzed reactions are pivotal in the functionalization of pyrimidine rings, often proceeding through distinct intermediates known as palladacycles. mdpi.com These organometallic complexes are central to catalytic processes like C-H bond activation and cross-coupling reactions. mdpi.commdpi.com

For example, in temperature-modulated C-H activation, a key intermediate is a six-membered palladacycle formed from the reaction of the pyrimidine-containing substrate with Pd(OAc)₂. rsc.org This initial complex can then transform into different catalytically active species depending on the reaction temperature. At 120 °C, a caltech.edunih.gov-fused palladacycle intermediate is formed, which facilitates C(sp³)–H activation of an alkyl group. rsc.orgrsc.org Conversely, at a higher temperature of 140 °C, this intermediate can convert into a larger, 16-membered tetrameric complex that promotes C(sp²)–H arylation on the heterocyclic ring. rsc.orgrsc.org

The catalytic cycle proposed for these transformations involves the initial formation of the common 6-membered palladacycle intermediate. rsc.org This is followed by oxidative addition of an aryl iodide to the palladium center, reductive elimination to form the C-C bond, and regeneration of the palladium catalyst. rsc.org Imine palladacycles also serve as effective pre-catalysts, generating the active palladium species required for Suzuki-Miyaura cross-coupling reactions. mdpi.com

Kinetic Profiling and Analysis of Reaction Pathways

Kinetic analysis provides quantitative insight into reaction mechanisms, helping to identify rate-determining steps and calculate activation parameters. For multicomponent reactions that form pyrimidine analogues, UV-vis spectrophotometry can be employed to monitor the reaction progress over time. researchgate.net

In a study on the formation of pyrano[2,3-d]pyrimidine, the reaction was found to follow second-order kinetics. researchgate.net By analyzing the dependence of the rate constant on temperature using the Arrhenius and Eyring equations, key activation parameters were determined. researchgate.net

Table 1: Activation Parameters for a Pyrimidine Analogue Formation

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 46.85 kJ/mol |

| Activation Enthalpy (ΔH‡) | 44.25 kJ/mol |

| Activation Entropy (ΔS‡) | -156.02 J/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) | 90.73 kJ/mol |

Source: Data adapted from a kinetic study on pyrano[2,3-d]pyrimidine formation. researchgate.net

Such analyses reveal that the first step of the reaction mechanism is often the rate-determining step (RDS). researchgate.net Similarly, kinetic analysis of oligonucleotide-directed triple-helix formation involving pyrimidines showed pseudo-first-order kinetics, with the association rate constant being determined under specific conditions of temperature, pH, and ion concentration. nih.gov A kinetic study of a sequence-specific alkylation by a pyrimidine oligonucleotide determined a first-order rate constant of (2.7 ± 0.5) × 10⁻⁵ s⁻¹. caltech.edu

Impact of Substituent Electronic and Steric Effects on Reaction Efficiency and Selectivity

The nature of substituents on the pyrimidine ring profoundly influences reaction outcomes. The tert-butyl group at the C5 position of 5-(tert-Butyl)pyrimidine exerts significant steric and electronic effects.

Sterically, the bulky tert-butyl group can hinder the approach of reagents to adjacent positions, thereby directing reactions to more accessible sites. wuxiapptec.com For instance, in the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidines, a sterically demanding substituent at the C5 position can affect the inherent C4/C2 selectivity. wuxiapptec.com

Electronically, the tert-butyl group is an electron-donating group (EDG) through hyperconjugation. This increases the electron density of the pyrimidine ring, which can affect its reactivity. In palladium-catalyzed amination reactions of 6-aryl-2,4-dichloropyrimidines, substrates with electron-donating groups showed slightly lower reactivity compared to those with electron-neutral substituents. acs.org In the Paternò-Büchi reaction, methyl groups (also EDGs) were found to influence the nucleophilicity of the C5 and C6 carbons and stabilize intermediary biradical species, thereby affecting photochemical efficiency. scispace.com

Table 2: Effect of C6-Aryl Substituent on Pd-Catalyzed Amination of 2,4-Dichloropyrimidines

| C6-Substituent | Electronic Nature | Reactivity/Selectivity |

|---|---|---|

| Phenyl | Electron-neutral | High reactivity and regioselectivity. acs.org |

| 4-Methoxyphenyl | Electron-donating | Slightly lower reactivity, diminished but still high regioselectivity. acs.org |

Source: Adapted from a study on regioselective amination. acs.org

Controlling regioselectivity is a key challenge in pyrimidine chemistry. The inherent electronic properties of the electron-deficient pyrimidine ring generally dictate that nucleophilic attack or palladium-catalyzed coupling occurs preferentially at the C4 or C6 positions over the C2 position. acs.org However, this order can be manipulated by substituents.

In SNAr reactions of 2,4-dichloropyrimidines, substitution typically occurs selectively at the C4 position. wuxiapptec.com However, quantum mechanics (QM) analysis reveals that if the energy gap between the LUMO (Lowest Unoccupied Molecular Orbital) and LUMO+1 is small (≤ 0.25 eV), reactivity at the C2 position must also be considered. wuxiapptec.com A bulky C5 substituent can sterically shield the C4 position, potentially favoring attack at C2. wuxiapptec.com

In the palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines, high regioselectivity for substitution at the C4 position was achieved with various aliphatic amines. acs.org The steric bulk of the substituent at the N⁶-position of adenine (B156593) was shown to govern the regioselectivity of acylation, with bulky groups shielding the proximal N7 atom and favoring reaction at the N9 position. nih.gov

Temperature can be a powerful tool for controlling selectivity in C-H activation reactions. A notable example involves a 2-(tert-butyl)-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine substrate, where temperature modulation dictates whether C(sp³)–H or C(sp²)–H bonds are functionalized. rsc.orgrsc.org

Under palladium catalysis, arylation occurs selectively at the C(sp³)–H bonds of the tert-butyl group at 120 °C. rsc.orgrsc.org Increasing the temperature to 140 °C switches the selectivity, leading to arylation at the C(sp²)–H bond of the pyrimidine ring system. rsc.orgrsc.org This switch is attributed to the temperature-dependent transformation of the palladacycle intermediate. The caltech.edunih.gov-fused palladacycle that directs C(sp³)–H activation at 120 °C is converted to a different tetrameric intermediate at 140 °C, which in turn directs C(sp²)–H activation. rsc.orgrsc.org

Table 3: Temperature-Dependent Selective C-H Arylation

| Temperature | Site of Arylation | Proposed Intermediate |

|---|---|---|

| 120 °C | C(sp³)–H (tert-butyl group) | caltech.edunih.gov-fused palladacycle. rsc.orgrsc.org |

| 140 °C | C(sp²)–H (pyrimidine ring) | 16-membered tetramer. rsc.orgrsc.org |

Computational Chemistry in Mechanistic Elucidation

Computational methods, particularly Density Functional Theory (DFT), are indispensable for elucidating complex reaction mechanisms in pyrimidine chemistry. researchgate.netjchemrev.comjchemrev.com These tools allow for the investigation of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally.

Quantum chemical calculations have been used to compute reaction energy profiles, providing relative Gibbs energies for intermediates and transition states. researchgate.net This helps to identify the most likely reaction pathway. For example, computational studies on the SNAr reaction of dichloropyrimidines have used LUMO and LUMO+1 energy maps to rationalize and predict regioselectivity, correctly accounting for cases where C2 substitution is favored over the more common C4 substitution. wuxiapptec.com

DFT calculations have also been employed to study the steric and electronic effects of substituents on cyclization reactions. researchgate.net In the study of Ru-catalyzed synthesis of 2-(N-alkylamino)pyrimidines, DFT calculations were performed to support the proposed mechanistic pathway. mdpi.com By calculating parameters such as total energies, energy gaps, and dipole moments, computational studies provide a deeper understanding of the charge transfer and molecular orbital interactions that govern the reaction. jchemrev.com

Structural Characterization and Advanced Spectroscopic Analysis

X-ray Diffraction Analysis

X-ray crystallography is a powerful experimental science used to determine the precise atomic and molecular structure of a crystal. wikipedia.org The technique involves directing a beam of X-rays onto a single crystal, which causes the beam to diffract into specific directions. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, revealing the exact positions of atoms, bond lengths, and bond angles. wikipedia.org While specific crystallographic data for 5-(tert-Butyl)pyrimidine is not widely published, the methodology allows for a detailed theoretical exploration of its solid-state characteristics.

A single crystal X-ray diffraction analysis of this compound would provide precise measurements of its molecular geometry. This would include the bond lengths and angles within the pyrimidine (B1678525) ring and the tert-butyl substituent. The analysis would confirm the planarity of the pyrimidine ring and establish the specific geometric parameters of the C-C and C-H bonds of the tert-butyl group. The structure would be solved using direct methods and refined by full-matrix least-squares techniques to yield a comprehensive model of the molecule's atomic arrangement. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic compounds in solution. utsouthwestern.edu By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of protons and carbons. nih.govlibretexts.org

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the tert-butyl group and the pyrimidine ring. The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the upfield region of the spectrum, typically between 1.3 and 1.5 ppm, due to their aliphatic nature and magnetic equivalence. nih.govacdlabs.com This signal is often the most intense in the spectrum. acdlabs.com

The pyrimidine ring possesses three aromatic protons. The proton at the C2 position is expected to appear as a singlet, while the protons at the C4 and C6 positions would also produce a singlet, typically at a more downfield chemical shift compared to the C2 proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.0 - 9.2 | Singlet | 1H | H-2 |

| ~8.7 - 8.9 | Singlet | 2H | H-4, H-6 |

| ~1.3 - 1.5 | Singlet | 9H | -C(CH₃)₃ |

Note: Predicted values are based on typical chemical shifts for pyrimidine and tert-butyl functional groups. Actual experimental values may vary based on solvent and other conditions.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. libretexts.org For this compound, six distinct signals are expected. The tert-butyl group will exhibit two signals: one for the three equivalent methyl carbons and another for the quaternary carbon. The methyl carbons typically resonate in the 29-31 ppm range, while the quaternary carbon appears further downfield. nih.govrsc.org

The pyrimidine ring will show four signals. The carbon atom C5, directly attached to the electron-donating tert-butyl group, will have its chemical shift influenced by this substituent. The other ring carbons (C2, C4, and C6) will appear in the downfield aromatic region, typically between 150 and 160 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~157 - 159 | C-2 |

| ~155 - 157 | C-4, C-6 |

| ~135 - 140 | C-5 |

| ~30 - 35 | -C (CH₃)₃ |

| ~29 - 31 | -C(C H₃)₃ |

Note: Predicted values are based on typical chemical shifts for pyrimidine and tert-butyl functional groups. Actual experimental values may vary based on solvent and other conditions.

Advanced NMR Techniques for Structural Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the elucidation of molecular structures. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for unambiguous resonance assignment and conformational analysis.

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons of the pyrimidine ring and a prominent singlet for the tert-butyl group. The protons at the C2, C4, and C6 positions of the pyrimidine ring would appear as distinct singlets or doublets depending on spin-spin coupling, with chemical shifts influenced by the nitrogen atoms' deshielding effects. The tert-butyl group's nine equivalent protons would yield a strong singlet, typically in the upfield region (1.0–1.5 ppm) acdlabs.com.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The quaternary carbon and the methyl carbons of the tert-butyl group would appear in the aliphatic region, while the carbons of the pyrimidine ring would resonate at lower field due to their sp² hybridization and proximity to nitrogen atoms.

Advanced 2D NMR techniques are indispensable for confirming connectivity and spatial relationships:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, although for this compound, with its isolated ring protons, cross-peaks might be minimal unless long-range couplings are resolved.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for conformational studies, revealing through-space proximity of protons. For this compound, NOE correlations could be observed between the tert-butyl protons and the protons at the C4 and C6 positions of the pyrimidine ring, providing insights into the preferred rotational conformation of the tert-butyl group relative to the plane of the aromatic ring nih.gov. The intense signal of the tert-butyl group makes it an excellent probe for detecting such intermolecular and intramolecular interactions nih.gov.

Predicted NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

|---|---|---|---|

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~9.1 | H-2 | ~159 | C-2 |

| ~8.8 | H-4, H-6 | ~157 | C-4, C-6 |

| ~1.4 | -C(CH₃)₃ | ~135 | C-5 |

| ~35 | -C(CH₃)₃ | ||

| ~30 | -C(CH₃)₃ |

Solution-Phase Intermolecular Interaction Studies by NMR

NMR spectroscopy is a powerful tool for investigating non-covalent intermolecular interactions in solution. Techniques such as concentration-dependent and temperature-variant NMR studies, as well as diffusion-ordered spectroscopy (DOSY), can provide valuable information on self-association or interactions with other molecules.

For this compound, changes in the chemical shifts of the pyrimidine ring protons upon varying the concentration could indicate π-π stacking interactions between the aromatic rings. The tert-butyl group, being bulky, might sterically influence the geometry of such interactions.

Furthermore, intermolecular NOEs can be used to probe the specific nature of these interactions. In a concentrated solution, NOE cross-peaks between protons of different this compound molecules would provide direct evidence of their close spatial proximity and preferred orientation in solution-phase aggregates. Titration experiments, where a potential binding partner is added incrementally, can also be monitored by NMR to identify interaction sites and determine binding constants.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorptions corresponding to the vibrations of the pyrimidine ring and the tert-butyl substituent. Key expected absorption bands include:

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, characteristic of sp² C-H bonds in the pyrimidine ring.

Aliphatic C-H Stretching: Strong, sharp bands are anticipated just below 3000 cm⁻¹ (approx. 2960-2870 cm⁻¹), corresponding to the asymmetric and symmetric stretching vibrations of the methyl groups in the tert-butyl substituent.

C=N and C=C Ring Stretching: A series of medium to strong bands in the 1600-1400 cm⁻¹ region would be indicative of the stretching vibrations within the pyrimidine ring.

tert-Butyl Bending: Characteristic medium intensity bands around 1390 cm⁻¹ and 1365 cm⁻¹ are expected due to the symmetric and asymmetric bending (umbrella) modes of the tert-butyl group upi.edu.

C-H Bending: Out-of-plane and in-plane bending vibrations for the aromatic C-H bonds would appear in the fingerprint region below 1000 cm⁻¹.

Characteristic FT-IR Absorption Bands for this compound (Predicted)

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 2970 - 2870 | Aliphatic C-H Stretch | Strong |

| 1580 - 1550 | C=N Ring Stretch | Strong |

| 1500 - 1400 | C=C Ring Stretch | Medium-Strong |

| ~1390 and ~1365 | tert-Butyl C-H Bend (Umbrella Mode) | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For this compound, the symmetric vibrations of the pyrimidine ring and the tert-butyl group are expected to produce strong signals in the Raman spectrum. The symmetric ring "breathing" mode, often weak in the IR spectrum, typically gives a strong, sharp band in the Raman spectrum. Similarly, the symmetric C-H stretching of the methyl groups would also be prominent.

Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (molecular formula C₉H₁₄N₂), the electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 150. The fragmentation pattern would likely be dominated by cleavages related to the stable tert-butyl group. A very prominent peak would be expected at m/z 135, corresponding to the loss of a methyl radical ([M-15]⁺), leading to the formation of a stable tertiary carbocation. Another significant fragment could arise from the loss of the entire tert-butyl group, though this may be less favorable than the loss of a methyl group.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The exact mass of the molecular ion of this compound is calculated to be 150.1157, which can be used to confirm its composition against other compounds with the same nominal mass.

Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion Formula | Fragment Identity | Notes |

|---|---|---|---|

| 150.1157 | [C₉H₁₄N₂]⁺ | Molecular Ion (M⁺) | Exact mass for HRMS |

| 135 | [C₈H₁₁N₂]⁺ | [M - CH₃]⁺ | Likely base peak due to stable cation formation |

| 94 | [C₅H₄N₂]⁺ | [M - C₄H₁₀]⁺ | Loss of tert-butane radical |

| 57 | [C₄H₉]⁺ | [C(CH₃)₃]⁺ | tert-Butyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals. The pyrimidine ring acts as a chromophore, the part of the molecule responsible for absorbing light.

The spectrum of this compound is expected to exhibit absorptions characteristic of the pyrimidine core. These typically include:

A strong absorption band at shorter wavelengths (around 200-270 nm) attributed to a π→π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system spectrabase.comacs.org.

A weaker absorption band at longer wavelengths (around 270-300 nm) resulting from an n→π* transition. This involves the promotion of a non-bonding electron from one of the nitrogen lone pairs to a π* antibonding orbital nih.govresearchgate.net.

The tert-butyl group, acting as an auxochrome (a group that modifies the light-absorbing properties of a chromophore), is expected to cause a slight bathochromic shift (a shift to longer wavelengths) and possibly a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted pyrimidine.

Predicted UV-Vis Absorption Data for this compound

| λmax (nm) (Predicted) | Electronic Transition | Molar Absorptivity (ε) |

|---|---|---|

| ~250 - 270 | π → π | High |

| ~280 - 300 | n → π | Low |

Other Analytical Techniques (e.g., Thin Layer Chromatography)

While advanced spectroscopic methods provide invaluable detail on the molecular structure of this compound, other analytical techniques, particularly Thin Layer Chromatography (TLC), play a crucial role in its qualitative analysis, purification, and reaction monitoring.

Thin Layer Chromatography is a widely used chromatographic technique for separating mixtures of compounds. In the context of pyrimidine derivatives, TLC is frequently employed to monitor the progress of a chemical reaction, assess the purity of the final product, and determine the appropriate solvent system for larger-scale purification methods like column chromatography.

The separation on a TLC plate is based on the differential partitioning of the analyte between a solid stationary phase (commonly silica gel or alumina) and a liquid mobile phase (a solvent or a mixture of solvents). The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to characterize a compound under a specific set of TLC conditions.

For a compound like this compound, which possesses a moderately polar pyrimidine ring and a non-polar tert-butyl group, a solvent system of intermediate polarity would likely be effective. The following table provides hypothetical TLC data based on the general principles of chromatography for pyrimidine derivatives.

| Analyte | Stationary Phase | Mobile Phase (v/v) | Rƒ Value (Hypothetical) | Visualization Method |

| This compound | Silica Gel GF254 | Hexane:Ethyl Acetate (7:3) | 0.45 | UV Light (254 nm) |

| Starting Material A | Silica Gel GF254 | Hexane:Ethyl Acetate (7:3) | 0.20 | UV Light (254 nm) |

| Byproduct B | Silica Gel GF254 | Hexane:Ethyl Acetate (7:3) | 0.60 | UV Light (254 nm) |

Table 1: Hypothetical Thin Layer Chromatography Data for the Analysis of this compound.

In addition to TLC, other analytical techniques that could be employed in the characterization of this compound, though not extensively reported, include techniques that provide information on the compound's purity and physical properties.

| Analytical Technique | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis and separation from isomers or impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Determination of molecular weight and fragmentation pattern for structural confirmation, as well as purity assessment. |

| Melting Point Analysis | A fundamental physical property indicating the purity of a solid sample. |

| Elemental Analysis | Determination of the percentage composition of elements (C, H, N) to confirm the empirical formula. |

Table 2: Other Potential Analytical Techniques for the Characterization of this compound.

The selection of these techniques would be guided by the specific requirements of the analysis, such as the need for quantitative data, the nature of potential impurities, and the physical state of the compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations encompass a broad range of methods, including both DFT and ab initio approaches, used to study the properties of molecules. science.govwavefun.commdpi.comacs.org These calculations are based on the principles of quantum mechanics and can provide highly accurate predictions of molecular structure, energy, and other properties. youtube.com For a molecule like 5-(tert-Butyl)pyrimidine, these methods can be used to corroborate the results obtained from DFT and to investigate properties that may require higher levels of theory for accurate description. acs.org

Basis Set Selection and Functional Evaluation (e.g., B3LYP, PBE0)

The foundation of any quantum chemical calculation is the choice of a theoretical method (functional) and a basis set. This combination determines the accuracy and computational cost of the study.

Functionals : For organic molecules like pyrimidine (B1678525) derivatives, hybrid DFT functionals are commonly employed.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used functional that combines Hartree-Fock exact exchange with DFT exchange and correlation. It is known for providing a good balance between accuracy and computational efficiency for a wide range of molecular systems. wikipedia.org

PBE0 is another popular hybrid functional that mixes 25% of exact exchange from Hartree-Fock theory with 75% of exchange from the Perdew-Burke-Ernzerhof (PBE) functional. wikipedia.org Evaluation would involve comparing the results from different functionals against experimental data if available, or against higher-level, more computationally expensive methods.

Basis Sets : A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set are crucial for accuracy.

Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)) are commonly used. The numbers indicate the number of functions used to describe core and valence electrons. Symbols like (d,p) add polarization functions to allow for non-spherical electron distribution, while + indicates the addition of diffuse functions, which are important for describing anions or weak interactions.

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results.

The optimal combination of functional and basis set for this compound would be determined by performing benchmark calculations to reproduce known properties of similar molecules.

Anomeric Effect and Electronic Delocalization Contributions

Anomeric Effect : The anomeric effect is a stereoelectronic phenomenon, typically observed in heterocyclic systems, that describes the tendency of a substituent adjacent to a heteroatom to prefer an axial orientation over the sterically less hindered equatorial orientation. nih.govrsc.org While classically defined for saturated rings like tetrahydropyrans, analogous delocalization effects can be analyzed in aromatic systems like pyrimidine. For this compound, this would involve studying the delocalization of electrons from the nitrogen lone pairs (n) into the antibonding orbitals (σ*) of adjacent bonds within the pyrimidine ring.

Tautomeric Equilibrium Studies

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. While the parent pyrimidine ring of this compound is non-tautomeric, derivatives with hydroxyl, amino, or thiol groups can exist in different tautomeric forms (e.g., keto-enol or amino-imino tautomerism). chemrxiv.orgnih.gov

If studying a functionalized version of this compound (e.g., 2-hydroxy-5-tert-butylpyrimidine), computational studies would involve:

Optimizing the geometry of all possible tautomers.

Calculating their relative electronic energies, including zero-point vibrational energy (ZPVE) corrections.

Determining the Gibbs free energies to predict the equilibrium populations of each tautomer at a given temperature. chemrxiv.org These calculations are often performed both in the gas phase and in solution to see how the solvent environment shifts the equilibrium. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. nih.govmdpi.com An MD simulation of this compound would involve:

Defining a force field (a set of parameters and equations describing the potential energy of the system) that is appropriate for the molecule.

Placing the molecule in a simulation box, often with explicit solvent molecules (e.g., water).

Solving Newton's equations of motion numerically to generate a trajectory of atomic positions and velocities over time.

From this trajectory, one can analyze various properties, such as conformational changes of the tert-butyl group, interactions with solvent molecules, and transport properties like diffusion coefficients. MD simulations provide a bridge between the static picture from quantum mechanics and the dynamic behavior of molecules in a realistic environment. nih.gov

Solvent Effects Modeling (e.g., Polarizable Continuum Model, PCM)

The solvent environment can significantly influence the properties and reactivity of a molecule. Implicit solvent models treat the solvent as a continuous medium with a defined dielectric constant, which is a computationally efficient way to account for bulk solvent effects. wikipedia.org

The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation methods. wikipedia.orgq-chem.com In a PCM calculation:

A cavity is created around the solute molecule.

The solute's electric field polarizes the surrounding dielectric continuum (the solvent).

This polarization creates a reaction field that in turn interacts with the solute's electron density. This process is iterated until self-consistency is achieved. ohio-state.edu PCM is effective for calculating solvation free energies and studying how properties like tautomeric equilibria and reaction barriers change from the gas phase to a solution phase. nih.gov

Supramolecular Chemistry and Crystal Engineering

Hydrogen Bonding Interactions in Pyrimidine (B1678525) Systems

Hydrogen bonds are highly directional and play a crucial role in determining the structure and stability of molecular crystals. The pyrimidine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor.

In derivatives of pyrimidine that also contain hydrogen bond donors, such as amino or hydroxyl groups, robust N-H⋯N and N-H⋯O hydrogen bonds are commonly observed. For instance, in the crystal structure of 7-Amino-2-tert-butyl-5-methylpyrazolo[1,5-a]pyrimidine, molecules are linked by two independent N—H⋯N hydrogen bonds, forming a three-dimensional framework. vulcanchem.com One of these interactions involves an amino group hydrogen atom and a pyrimidine ring nitrogen atom (N4). vulcanchem.com Similarly, in tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate, supramolecular tapes are formed through N(amino)—H⋯O(hydroxyl) and N(amino)—H⋯N(pyrimidinyl) hydrogen bonds. nih.govresearchgate.net These interactions lead to the formation of centrosymmetric eight-membered {···HNCN}₂ synthons. nih.govresearchgate.net

While 5-(tert-Butyl)pyrimidine itself lacks a hydrogen bond donor, its nitrogen atoms can readily accept hydrogen bonds from co-crystallized molecules that do possess donor groups (e.g., carboxylic acids, amides, or alcohols).

Intramolecular hydrogen bonds can occur in substituted pyrimidines where a hydrogen bond donor is in close proximity to an acceptor site within the same molecule. A notable example is seen in tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate, where an intramolecular O—H⋯N hydrogen bond is present between the hydroxyl group and a pyrimidine nitrogen atom, despite a significant twist between the pyrimidine and phenyl rings. nih.govresearchgate.net For the parent this compound, intramolecular hydrogen bonding would not be a feature unless it is part of a more complex derivative with appropriate functional groups.

π-π Stacking Interactions and Aromatic Stacking Phenomena

Aromatic rings, like pyrimidine, can interact through π-π stacking, which contributes to the stabilization of the crystal lattice. These interactions are sensitive to the substituents on the ring. In the case of 2-tert-butyl-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine, molecules are linked into stacks by a combination of hydrogen bonds and two independent π–π stacking interactions between inversion-related pyrimidine rings. iucr.orgmdpi.comvulcanchem.com Similarly, in tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate, supramolecular tapes formed by hydrogen bonds are further linked into layers by π–π interactions, with an inter-centroid distance of 3.5919 (9) Å between pyrimidinyl rings. nih.govresearchgate.net

The bulky tert-butyl group in this compound would likely influence the geometry of π-π stacking. It could sterically hinder a perfectly co-facial arrangement, potentially leading to offset or tilted stacking arrangements to minimize steric repulsion.

Crystal Packing Analysis and Self-Assembly Processes

The interplay of hydrogen bonding, π-π stacking, and other weaker interactions like van der Waals forces dictates the final crystal packing and the process of molecular self-assembly. In pyrimidine derivatives, these interactions can lead to the formation of various motifs, from simple chains and dimers to more complex three-dimensional networks. vulcanchem.comnih.govresearchgate.net

The self-assembly of pyrimidine-based cationic amphiphiles has been studied, demonstrating their ability to form nano-aggregates in aqueous media. conicet.gov.arresearchgate.net While not directly related to the crystal engineering of the parent compound, this highlights the tendency of the pyrimidine scaffold to participate in organized structures. The crystal packing in solid-state pyrimidine derivatives often reveals how subtle changes in substitution can lead to different supramolecular assemblies.

Design of Supramolecular Synthons and Assemblies

A supramolecular synthon is a structural unit within a supramolecule that can be formed and/or assembled by known or conceivable intermolecular interactions. The reliable formation of specific synthons is a cornerstone of crystal engineering. In pyrimidine chemistry, the R²₂(8) ring motif, formed by the interaction of a carboxylic acid with a pyrimidine base, is a common and robust synthon.

The design of new supramolecular assemblies often involves the strategic placement of functional groups to encourage specific interactions. While no studies were found that specifically use this compound as a building block in this context, its pyrimidine core offers predictable hydrogen bond acceptor sites. The tert-butyl group, while potentially hindering some packing arrangements, could also be exploited to direct the formation of specific architectures by introducing steric bulk and promoting hydrophobic interactions in certain regions of the crystal lattice. For instance, the steric hindrance from tert-butyl groups can prevent the formation of expected hydrogen bonds, leading to alternative packing arrangements. iucr.org

Coordination Chemistry and Organometallic Applications

Pyrimidine (B1678525) Derivatives as Ligands in Metal Complexes

Pyrimidine and its derivatives are versatile ligands in coordination chemistry due to the presence of two nitrogen atoms with available lone pairs that are not part of the aromatic system. nih.gov These nitrogen donors can coordinate to a wide array of metal ions, making pyrimidines valuable building blocks for constructing mononuclear and polynuclear complexes. The 5-position of the pyrimidine ring is a common site for substitution, allowing for the tuning of the ligand's electronic and steric properties. The incorporation of a tert-butyl group at this position, often as part of a larger substituent like a phenylaminoxyl group, has been a key strategy in designing ligands for molecular magnetism.

Ligand Design and Synthesis Strategies

The design of ligands based on 5-(tert-butyl)pyrimidine is primarily driven by the desired properties of the final metal complex. A prevalent strategy involves creating multi-functional ligands that combine the pyrimidine core with other coordinating or functional groups.

A significant area of research has been the synthesis of pyrimidine derivatives bearing nitronyl nitroxide or aminoxyl radicals. These radical ligands are designed to facilitate magnetic exchange between metal centers. For instance, the synthesis of 5-(3-[N-tert-butyl-N-aminoxyl]phenyl)pyrimidine (referred to as 3NITPhPyrim or RL) has been a cornerstone for creating magnetically interesting complexes. nih.gov The synthesis of such molecules typically involves multi-step organic reactions, starting from simpler pyrimidine precursors.

Another synthetic approach focuses on creating hindered ligands to control the coordination geometry around a metal center. While not exclusively for 5-substituted pyrimidines, nickel(0)-mediated homo-coupling of chloropyrimidines has been used to synthesize 4,4'-di-(tert-butyl)-2,2'-bipyrimidine. canterbury.ac.nz This method demonstrates a viable route to incorporating tert-butyl groups to create sterically demanding bidentate ligands. canterbury.ac.nz

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for synthesizing 5-arylated pyrimidines from precursors like 5-bromopyrimidine. chemscene.com This allows for the introduction of various functional groups, including those containing tert-butyl moieties, onto the pyrimidine scaffold. General synthesis for related precursors includes methods for 2,4-di-tert-butyl-5,6-dialkylpyrimidines from dialkyl ketones and pivalonitrile. researchgate.net

Coordination Modes and Metal Binding Preferences

The coordination behavior of this compound derivatives is diverse. The pyrimidine ring itself can act as a monodentate ligand, coordinating through one of its nitrogen atoms, or as a bridging ligand, linking two metal centers. In more complex derivatives, other functional groups dictate the primary binding site.

In complexes involving 5-(3-[N-tert-butyl-N-aminoxyl]phenyl)pyrimidine (RL), the ligand typically coordinates to the metal ion through the nitrogen atoms of the pyrimidine ring and the oxygen atom of the aminoxyl group. nih.gov In the formation of cyclic M₂(RL)₂ dimers, the ligand acts as a bridge, with one pyrimidine nitrogen binding to one metal center and the aminoxyl oxygen binding to the second metal center. nih.gov

For hindered ligands like 4,4'-di-(tert-butyl)-2,2'-bipyrimidine, coordination occurs in a mononuclear fashion through the less sterically hindered nitrogen donors, creating a chelate ring with the metal. canterbury.ac.nz In some copper(II) complexes containing both pyrimidine and other ligands like bis(3,5-di-t-butylpyrazol-1-yl)acetate, the pyrimidine acts as a monodentate ligand occupying a basal plane in a six-coordinate geometry. nih.gov

Stereochemical Aspects of Metal Complexes with Chiral Pyrimidine Ligands

The introduction of chirality into pyrimidine-based ligands allows for the synthesis of stereochemically complex metal assemblies and catalysts for asymmetric reactions. The stereochemistry of the ligand can influence the coordination geometry and the properties of the resulting metal complex.

While specific examples of chiral ligands based on this compound are not prevalent in the reviewed literature, general principles can be drawn from related systems. For example, the synthesis of a chiral 2,2'-bipyrimidine (B1330215) ligand featuring fused bornane groups has been reported. canterbury.ac.nz This homochiral ligand forms mononuclear ruthenium complexes where the metal center becomes a stereocenter, leading to the formation of diastereoisomers. canterbury.ac.nz The stereochemical arrangement is often controlled by the inert bidentate ligands, which establish and maintain the absolute stereochemistry at the metal center. canterbury.ac.nz

In a broader context, the use of chiral ligands to control the selectivity of metal ions is a known strategy. nih.gov The stereoisomers of a ligand can exhibit different binding affinities and selectivities for metal ions. nih.gov The design of chiral-at-metal catalysts often involves octahedral complexes where the chirality arises from the arrangement of achiral ligands around the metal center. canterbury.ac.nz This principle could be applied to this compound-based ligands to create novel asymmetric catalysts.

Formation of Mononuclear and Polynuclear Metal Complexes

The versatility of this compound-based ligands allows for the construction of both mononuclear and polynuclear metal complexes, with the nuclearity largely depending on the ligand's design and the reaction conditions.

Mononuclear Complexes: Mononuclear complexes are formed when one or more ligands coordinate to a single metal center. For instance, 5-tert-butyl-3-(6-methyl-2-pyridyl)-1H-1,2,4-triazole, a related ligand system, forms a mononuclear homoleptic Cu(I) complex, Cu(bmptzH)₂, where two ligands chelate to the copper ion creating a distorted N₄ tetrahedral geometry. chemscene.com Similarly, related pyrimidine-functionalized N-heterocyclic carbene ligands form mononuclear palladium(II) complexes. nih.gov

Polynuclear Complexes: Polynuclear complexes, containing two or more metal centers, are of great interest, particularly in the field of molecular magnetism. Ligands derived from this compound have been instrumental in creating such structures.

A prominent example is the formation of cyclic dinuclear complexes with the formula M₂(RL)₂, where M is a transition metal like Mn(II), Co(II), or Cu(II), and RL is 5-(3-[N-tert-butyl-N-aminoxyl]phenyl)pyrimidine. nih.gov In these structures, two ligands bridge two metal centers, which are also coordinated by ancillary ligands like hexafluoroacetylacetonate (hfac). nih.gov

Furthermore, 5-[4-(N-tert-butyl-N-aminoxyl)phenyl]pyrimidine can form a one-dimensional ladder polymer with Co(hfac)₂. nju.edu.cn This polynuclear structure consists of antiparallel [Co(II)RL]n linear chains that are cross-linked by Pyrim−Co(hfac)₂−Pyrim units, demonstrating the ligand's ability to support extended network formation. nju.edu.cn

| Complex Type | Ligand | Metal(s) | Structural Motif | Reference(s) |

| Mononuclear | 5-tert-butyl-3-(6-methyl-2-pyridyl)-1H-1,2,4-triazole | Cu(I) | Distorted N₄ tetrahedron | chemscene.com |

| Mononuclear | 1-(2-pyrimidyl)-3-(tert-butyl)imidazolin-2-ylidene | Pd(II) | Square planar | nih.gov |

| Dinuclear | 5-(3-[N-tert-butyl-N-aminoxyl]phenyl)pyrimidine | Mn(II), Co(II), Cu(II) | Cyclic M₂(RL)₂ dimer | nih.gov |

| Polynuclear | 5-[4-(N-tert-butyl-N-aminoxyl)phenyl]pyrimidine | Co(II) | 1-D ladder polymer | nju.edu.cn |

Electronic and Magnetic Properties of Metal-Pyrimidine Complexes

In general, the electronic properties can be tuned by the substituents on the pyrimidine ring. For instance, in trinuclear ruthenium-iron complexes, replacing pyridine (B92270) with the more electron-donating 4-tert-butylpyridine (B128874) can modulate the metal-to-metal charge transfer (MMCT) bands and the degree of electronic coupling between the metal centers. nih.gov

Metal-Radical Exchange Coupling

A central theme in the chemistry of this compound complexes is the magnetic exchange coupling between a paramagnetic metal ion and a radical ligand. This interaction is crucial for designing molecular magnets. The coupling can be either ferromagnetic (spins align in parallel) or antiferromagnetic (spins align antiparallel).

In the cyclic dinuclear complexes Mn₂(hfac)₄(RL)₂, where RL is 5-(3-[N-tert-butyl-N-aminoxyl]phenyl)pyrimidine, a strong antiferromagnetic exchange is observed between the Mn(II) ion and the aminoxyl radical. nih.gov However, a weak ferromagnetic coupling exists between the two Mn−RL units within the dimer. nih.gov The cobalt analogue, Co₂(hfac)₄(RL)₂, also exhibits strong antiferromagnetic exchange within the Co-NIT units. nih.gov

The 1-D ladder complex Co₃(RL)₂(hfac)₆, with RL being 5-[4-(N-tert-butyl-N-aminoxyl)phenyl]pyrimidine, shows magnetic behavior consistent with two Co−ON units having strong antiferromagnetic metal-radical exchange. nju.edu.cn An antiferromagnetic interaction is also observed between the spin units that form the "rungs" of the ladder. nju.edu.cn

| Complex | Metal Ion | Radical Ligand | Exchange Type | J Value (cm⁻¹) | Reference(s) |

| Mn₂(hfac)₄(RL)₂ | Mn(II) | 5-(3-[N-tert-butyl-N-aminoxyl]phenyl)pyrimidine | Weak Ferromagnetic (between Mn-RL units) | +0.7 | nih.gov |

| Co₃(RL)₂(hfac)₆ | Co(II) | 5-[4-(N-tert-butyl-N-aminoxyl)phenyl]pyrimidine | Antiferromagnetic (rung exchange) | -3.7 | nju.edu.cn |

| Gd-complex (analogue) | Gd(III) | 5,5'-(NMe₂)₂bpym•⁻ | Antiferromagnetic (Gd-rad) | -2.7 | nih.gov |

| Gd-complex (analogue) | Gd(III) | 5,5'-F₂bpym•⁻ | Antiferromagnetic (Gd-rad) | -11.1 | nih.gov |

Redox Active and Non-Innocent Pyrimidine Ligands

In coordination chemistry, ligands are often considered "innocent," meaning they simply bind to a metal center without participating in the complex's redox chemistry. However, a growing class of "non-innocent" or "redox-active" ligands can actively participate in electron transfer processes. acs.orgdokumen.pub These ligands possess their own accessible redox states and can act as electron reservoirs, accepting or donating electrons during a chemical transformation. acs.org

Pyrimidine-based ligands can exhibit this non-innocent behavior. acs.orgrsc.org The presence of π-systems in the heterocyclic ring allows for the stabilization of radical anionic or cationic forms. When coordinated to a metal, the frontier molecular orbitals of the pyrimidine ligand can be close in energy to the metal's d-orbitals, facilitating electron transfer between the metal and the ligand. dokumen.pub This property is crucial in multi-electron catalytic cycles, where the ligand can store electrons, allowing the metal to maintain a stable and common oxidation state while facilitating a two-electron process like oxidative addition or reductive elimination. acs.org For instance, a palladium complex featuring a non-innocent o-aminophenol-based ligand demonstrated this electron reservoir behavior, enabling catalyst turnover in coupling reactions without external additives. nih.gov

Ligand-Centered and Metal-Centered Redox Processes

When a coordination complex undergoes oxidation or reduction, the electron transfer can occur either at the metal center (changing the metal's oxidation state) or at the ligand (forming a ligand radical). researchgate.net Distinguishing between these two processes is fundamental to understanding the electronic structure and reactivity of the complex.

Electrochemical methods, particularly cyclic voltammetry (CV), are primary tools for investigating these redox events. rsc.org In many cases, metal-centered and ligand-centered redox processes occur at distinct potentials. For example, in studies of rhenium and manganese tricarbonyl complexes with bipyridine (bpy) and bipyrimidine (bpm) ligands, the CVs showed distinct reduction waves. rsc.org For Re(CO)₃Cl(bpy), a quasi-reversible ligand-centered reduction was observed at -1.78 V, followed by an irreversible metal-centered reduction at -2.16 V. rsc.org

The introduction of a second metal center to a bridging ligand like bipyrimidine can significantly influence the redox potential. Bimetallic complexes are typically reduced at much more positive potentials than their monometallic counterparts. rsc.org This is attributed to the inductive electron-withdrawing effect of the second metal unit, which stabilizes the reduced (radical anion) form of the bridging ligand. This makes the ligand-centered reduction more favorable. rsc.org

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful technique used to identify the location of an unpaired electron in a reduced or oxidized complex. scielo.br A metal-centered redox event in a nickel(II) complex to form nickel(I) results in a characteristic EPR spectrum similar to that of copper(II). scielo.br In contrast, a ligand-centered reduction produces a narrow EPR signal near g = 2.00, which is characteristic of an organic radical. rsc.orgscielo.br This was demonstrated by the chemical reduction of [{Re(CO₃)Cl}₂(bpm)], which yielded an EPR spectrum with an isotropic signal near g = 2, confirming the formation of a ligand-centered bpm radical. rsc.org

Catalytic Applications of Organometallic Pyrimidine Complexes

The unique electronic properties and coordination geometries of organometallic complexes containing pyrimidine-based ligands have led to their application in catalysis. acs.orgrsc.orgnih.gov The pyrimidine moiety can act as a robust anchoring group in chelating ligands, influencing the steric and electronic environment of the metal center to control catalytic activity and selectivity. rsc.org

Transition Metal-Catalyzed Reactions

Organometallic complexes featuring pyrimidine-containing ligands have proven effective in a variety of transition metal-catalyzed reactions, including dehydrogenative couplings and C-H bond functionalization.

A notable application is in acceptorless dehydrogenative coupling (ADC), a sustainable method for forming C-N and C-C bonds. A ruthenium hydrido chloride complex supported by a bidentate P^N ligand was shown to catalyze the synthesis of pyrimidines from alcohol precursors. acs.org Similarly, palladium(II) pincer complexes with tert-butylphosphinyl groups are highly efficient catalysts for synthesizing a wide range of substituted pyrimidines from amidines and alcohols. bohrium.com

Furthermore, pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands have been used to support palladium complexes for potential applications in methane (B114726) activation. beilstein-journals.org A series of methylpalladium(II) complexes, [((pym)^NHC-R)Pd(II)(CH₃)Cl], where the NHC has a tert-butyl substituent, have been synthesized as potential intermediates in catalytic cycles. beilstein-journals.org The pyrimidine group acts as a chelating arm that stabilizes the palladium center.

The directing-group ability of the pyrimidine nitrogen is also exploited in C-H functionalization reactions. rsc.org Transition metal catalysts can coordinate to the nitrogen, positioning the metal to activate a nearby C-H bond for subsequent transformation, providing an atom-economical route to complex molecules. rsc.orgnih.gov

| Reaction Type | Catalyst System | Substrates | Products | Reference |

|---|---|---|---|---|

| Acceptorless Dehydrogenative Coupling | Ruthenium P^N Complex | Alcohols, Amidines | Substituted Pyrimidines | acs.org |

| Acceptorless Dehydrogenative Coupling | Palladium(II) Pincer Complex | Amidines, Benzyl Alcohols, Ketones | Substituted Pyrimidines | bohrium.com |

| Methane Activation (Intermediate Study) | Palladium(II) Pyrimidine-NHC Complex | - | [((pym)^NHC-tBu)Pd(II)(CH₃)Cl] | beilstein-journals.org |

| C-H Acylation | Ruthenium/Silver | N-aryl-2-aminopyrimidines, Carboxylic Acids | Acylated Aminopyrimidines | rsc.org |

Applications in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), pyrimidine (B1678525) derivatives, including those functionalized with tert-butyl groups, have emerged as versatile building blocks for creating highly efficient and stable devices. The electron-deficient nature of the pyrimidine ring makes it an excellent component for various roles within the OLED architecture.

The pyrimidine unit is frequently utilized as an electron-acceptor (A) fragment in the design of emitter and host materials for OLEDs. rsc.orgnih.gov Its electron-deficient C=N double bond facilitates this role. nih.gov Compared to the widely used triazine unit, pyrimidine is a weaker electron acceptor, a characteristic that can be advantageous for increasing the band gap energy and the first singlet (S₁) and triplet (T₁) energy levels of emitter molecules. acs.org This property makes the pyrimidine unit a universal building block for developing deep blue emitting materials. acs.org

Furthermore, pyrimidine moieties are integral to the construction of host materials for both phosphorescent and thermally activated delayed fluorescence OLEDs. rsc.org Host materials are crucial for enhancing efficiency, improving device lifetime, and reducing efficiency roll-off by providing a matrix for the emitting guest molecules and facilitating charge transport. rsc.orgmdpi.com Researchers have successfully developed novel host materials by combining acridine (B1665455) derivatives as donors with pyrimidine moieties as acceptors, achieving high triplet energies suitable for blue emitters. rsc.orgresearchgate.net

The pyrimidine core is a valuable component in the molecular engineering of Thermally Activated Delayed Fluorescence (TADF) emitters. rsc.orgacs.orgnih.gov TADF materials can harvest both singlet and triplet excitons, enabling internal quantum efficiencies approaching 100% in OLEDs. rsc.orgnih.gov This is achieved through an efficient reverse intersystem crossing (RISC) process, where non-emissive triplet excitons are upconverted to emissive singlet excitons. rsc.org

The electronic properties of pyrimidine-based TADF emitters can be precisely tuned through simple chemical modifications. acs.org By integrating pyrimidine as the acceptor with various electron-donating units, a small energy gap between the singlet and triplet states (ΔEST) can be achieved, which is a prerequisite for efficient TADF. nih.gov For instance, attaching electron-withdrawing substituents directly to the pyrimidine unit has been shown to be effective in lowering the ΔEST. nih.gov The tert-butyl group, when strategically placed on moieties attached to the pyrimidine core, can influence the molecular alignment of TADF emitters in vacuum-deposited films, leading to enhanced light outcoupling and higher external quantum efficiency. rsc.org

The pyrimidine framework is also incorporated into the design of phosphorescent emitters and bipolar host materials for Phosphorescent OLEDs (PhOLEDs). nih.gov In PhOLEDs, triplet excitons are harvested through phosphorescence, often utilizing complexes with heavy metals like iridium or platinum. mdpi.com

Recent research has focused on tetradentate platinum(II) complexes for blue phosphorescent dopants, where modifying ligands with bulky tert-butyl groups can suppress intermolecular interactions and lead to high photoluminescence quantum yields (PLQYs). nih.gov For example, attaching 3,5-di-tert-butyl-phenyl groups to the benzimidazolium carbene moiety of a Pt(II) complex restricts molecular stacking and increases steric hindrance, resulting in a high PLQY and a narrow emission spectrum. nih.gov Pyrimidine derivatives are also used to construct bipolar host materials, which can transport both holes and electrons, leading to a more balanced charge injection and a wider recombination zone within the emissive layer of the OLED.

Materials based on 5-(tert-butyl)pyrimidine and related structures can exhibit specific charge transport properties that are beneficial for OLED performance. The pyrimidine unit itself can serve as an electron transport material (ETM). rsc.org The inherent electron-deficient nature of the pyrimidine ring facilitates the transport of electrons.

By creating "push-pull" molecular architectures that combine electron-donating units (like carbazole) with electron-accepting pyrimidine moieties, it is possible to develop materials with bipolar charge transport capabilities. researchgate.netrsc.org This means the material can transport both holes and electrons. For instance, introducing a strong electron-withdrawing group to a carbazole (B46965) core can induce electron-transporting ability in addition to the inherent hole-transporting properties of carbazole. rsc.org A derivative containing two di-tert-butyl-substituted carbazole moieties demonstrated a hole mobility of 2.8×10⁻³ cm²/Vs at an electric field of 7×10⁵ V cm⁻¹. researchgate.net This ambipolar transport is advantageous for creating single-layer devices or for use as a host material that promotes charge balance in the emissive layer.

Photophysical Properties and Their Modulation

The photophysical properties of molecules containing the this compound unit are highly tunable, which is critical for their application in OLEDs. Properties such as absorption, emission wavelength, and quantum yield can be systematically modified by altering the substituents on the pyrimidine ring or on the functional groups attached to it. acs.orgacs.org

The Photoluminescence Quantum Yield (PLQY) is a critical parameter for OLED emitters, as it represents the efficiency of converting absorbed light (or electrical excitation) into emitted light. A high PLQY is essential for achieving high-efficiency OLEDs. For materials incorporating pyrimidine derivatives, the PLQY can be significantly influenced by molecular design.

For example, modifying tetradentate platinum(II) complexes with tert-butyl groups has been shown to effectively suppress intermolecular quenching effects, leading to exceptionally high PLQYs. nih.gov Similarly, in green TADF emitters with a D-π-A-π-D configuration, changing the substituent at the pyrimidine acceptor unit allows for fine-tuning of emissive characteristics and optimization of optoelectronic properties, resulting in OLEDs with high external quantum efficiencies. nih.gov

Below is a table summarizing the photoluminescence quantum yields for selected advanced materials that incorporate pyrimidine and tert-butyl functionalities.

| Compound Class | Specific Moiety | PLQY (%) | Host/Matrix | Reference |

| TADF Emitter | Pyrimidine-carbazole | 34-49 (Delayed Fluorescence) | Solid Film | nih.gov |

| Phosphorescent Emitter | PtON-tb-TTB | 99 | 5 wt% in PMMA film | nih.gov |

| Phosphorescent Emitter | PtON-tb-DTB | 78 | 5 wt% in PMMA film | nih.gov |

| TADF Emitter | PXZPhPM | 90.5 | Toluene Solution | nih.gov |

| TADF Emitter | PXZMePM | 94.2 | Toluene Solution | nih.gov |

| TADF Emitter | PXZPM | 97.6 | Toluene Solution | nih.gov |

Singlet-Triplet Energy Gap (ΔEST)

There is no available research data on the singlet-triplet energy gap of materials based on this compound.

Room-Temperature Phosphorescence (RTP)

There are no documented instances or research into the room-temperature phosphorescence characteristics of materials incorporating this compound.

Organic Photovoltaic Solar Cells (OPV)

Information on the application or performance of this compound in organic photovoltaic solar cells is not available in published research.

Organic Field-Effect Transistors (OFETs)

There is no data or research on the use of this compound as a component in organic field-effect transistors.

Chemical and Biosensors

The use of this compound in the development of chemical or biosensors has not been reported in the scientific literature.

Thermal and Electrochemical Stability of Materials

There are no available studies detailing the thermal or electrochemical stability of materials derived from this compound.

Medicinal Chemistry Research Applications Excluding Clinical Human Trial Data and Dosage Information

Receptor Affinity Studies

The 5-(tert-butyl)pyrimidine core has also been incorporated into molecules designed to interact with various G-protein coupled receptors (GPCRs), including cannabinoid receptors.

The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2, is involved in a wide range of physiological processes, making it an attractive target for therapeutic intervention. The development of ligands with specific affinity for these receptors is an active area of research.

While direct studies on this compound as a cannabinoid receptor modulator are limited, research on structurally related pyrimidine (B1678525) analogs provides some insights. For example, pyridopyrimidine scaffolds have been investigated as cannabinoid-1 receptor (CB1R) inverse agonists. These studies demonstrate that the pyrimidine core can serve as a template for the design of CB1R ligands.

Furthermore, the structure-activity relationships of classical and synthetic cannabinoids have been extensively studied nih.govresearchgate.net. These studies often highlight the importance of lipophilic groups in determining receptor affinity and functional activity. The tert-butyl group, with its significant lipophilicity, could potentially be a valuable substituent in the design of novel pyrimidine-based cannabinoid receptor modulators. The affinity of various ligands for cannabinoid receptors is often determined through competitive binding assays using radiolabeled ligands such as [3H]CP-55,940 jbclinpharm.orgelsevierpure.com.

| Compound/Analog Class | Receptor Target | Key Structural Feature | Reported Activity/Potential |

|---|---|---|---|

| Pyridopyrimidine Analogs | CB1 Receptor | Pyridopyrimidine scaffold | Inverse Agonism |

| General Pyrimidine Derivatives | CB1/CB2 Receptors | Potential for 5-tert-butyl substitution | Hypothesized to enhance affinity due to lipophilicity |

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. For derivatives of this compound, SAR studies have been crucial in identifying key structural features that influence biological activity, particularly in the context of kinase inhibition.

In the development of inhibitors for the RET (Rearranged during Transfection) kinase, a driver in certain cancers, the 5-tert-butyl pyrimidine core has been a key feature. SAR studies on a series of N-trisubstituted pyrimidine derivatives revealed important insights. For instance, it was discovered that increasing the bulkiness of the substituent at the 5-position of the pyrimidine ring, such as using a tert-butyl group, could lead to steric clashes with kinase residues like Val738, potentially decreasing inhibitory activity for certain analogs. nih.gov However, this same bulkiness can be leveraged to achieve selectivity and potency against specific targets.

One comprehensive SAR study based on a lead compound, LPX-16j, for anti-tubercular activity underscored the importance of the central pyrimidine ring. nih.gov The study indicated that this core moiety was crucial for the antitubercular activities of its derivatives. nih.gov Further exploration of trisubstituted pyrimidine amides as CCR4 antagonists also provided valuable SAR data. These studies indicated that maintaining activity was critically dependent on specific substitutions on the pyrimidine ring and associated groups. mdpi.com For example, it was found that having a saturated carbonyl group with a nitrogen atom on one side of the ring and a benzyl group with halogen substitutions at the 2- and 4-positions on another side were key for potent CCR4 inhibition. mdpi.com

Systematic exploration of how structural modifications affect biological activity allows researchers to identify which parts of the molecule are essential for its interaction with a biological target. oncodesign-services.com By synthesizing and testing a series of related compounds, key structural features that influence potency and selectivity can be pinpointed, guiding the optimization from initial hits to more refined lead compounds. oncodesign-services.com

Molecular Docking and Computational Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding mode of ligands to proteins at the atomic level, which is critical for drug design. For this compound derivatives, molecular docking has provided significant insights into their interactions with various biological targets, particularly protein kinases.

In studies targeting the RET kinase, docking analyses of N-trisubstituted pyrimidine analogues have elucidated key binding interactions. For one series, the amine connecting a substituent to the pyrimidine ring was shown to form a strong hydrogen bond with the backbone carbonyl of Ala807 in the kinase's hinge region. nih.gov The pyrazole group attached to the pyrimidine engaged in a π-cation interaction with Lys728. nih.gov Such detailed interaction mapping helps explain the observed SAR and guides further optimization.

Similarly, in the context of developing novel inhibitors for KRAS-G12D, another important cancer target, molecular docking was performed using the crystal structure of the protein (PDB: 7RPZ). mdpi.com Pyrimidine derivatives were docked into the active site to predict their binding affinity and orientation, helping to rationalize the design of new compounds. mdpi.com Docking studies of other pyrimidine derivatives against dihydrofolate reductase (DHFR), an antibacterial target, also suggested good interaction with the active cavities of the enzyme, which was later confirmed by in vitro enzyme inhibition assays. nih.gov

The process typically involves optimizing both the protein structure and the ligand molecules before performing the docking calculations. mdpi.com The accuracy of these simulations is often validated by comparing the root-mean-square deviation (RMSD) value of the docked co-crystalized ligand with its original orientation in the crystal structure; a value of less than 2 Å is generally considered to affirm the accuracy of the docking protocol. nih.gov

Theoretical and Computational Pharmacokinetic Property Prediction

In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are now integral to the early stages of drug discovery. nih.govaudreyli.com These computational tools allow for the rapid assessment of a compound's potential pharmacokinetic profile, helping to prioritize candidates for synthesis and further testing while flagging potential liabilities. scielo.brnih.gov

Absorption, Distribution, Metabolism, Excretion, Toxicity (ADMET) Modeling

ADMET modeling for pyrimidine derivatives, including those with a 5-tert-butyl substitution, is performed using various software platforms like SwissADME, pkCSM, and ADMETlab. nih.govmdpi.com These tools predict a wide range of properties.

Absorption : Key parameters include human intestinal absorption (HIA), Caco-2 cell permeability (an in vitro model for the gut barrier), and P-glycoprotein (P-gp) substrate potential. dovepress.comd-nb.info For a series of tetrahydropyrimidinones, predicted gastrointestinal absorption was high for most compounds. dovepress.comDistribution : This is assessed by predicting blood-brain barrier (BBB) permeability and plasma protein binding (PPB). Compounds that are not designed to act on the central nervous system should ideally have low BBB permeability. dovepress.comMetabolism : Predictions focus on which cytochrome P450 (CYP) enzymes a compound is likely to inhibit or be a substrate for. For instance, one study predicted that a pyrimidinethione derivative was a possible inhibitor of CYP2C9, an important consideration for potential drug-drug interactions. dovepress.comExcretion : While less commonly predicted with high accuracy, models can provide estimates related to clearance. Toxicity : A range of toxicity endpoints can be predicted, including mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

The data generated from these in silico models help researchers to filter large libraries of virtual compounds and select those with the most promising pharmacokinetic profiles for synthesis. researchgate.netnih.govnih.gov

Lipophilicity (LogP) and pKa Calculations

An ideal LogP value for oral drugs is generally considered to be less than 5, as stipulated by Lipinski's Rule of Five. researchgate.net This range represents a balance between aqueous solubility, needed for dissolution in the gut, and lipid permeability, required to cross cell membranes. researchgate.net Various software packages and online platforms employ different algorithms, such as atomic and fragment-based contribution methods, to calculate cLogP values. nih.gov The reliability of these predictions is often assessed by comparing calculated values against experimentally determined ones for a set of known compounds. researchgate.net

The pKa, or acid dissociation constant, is another vital parameter that determines the ionization state of a molecule at a given pH. Since the charge of a molecule significantly affects its solubility and ability to cross biological membranes, predicting pKa is essential for understanding its pharmacokinetic behavior in different physiological compartments.

Table 1: Predicted Physicochemical and ADMET Properties for a Hypothetical this compound Derivative This table contains illustrative data based on typical computational predictions for drug-like molecules and does not represent experimentally verified values for a specific compound.

| Property Class | Parameter | Predicted Value | Optimal Range/Interpretation |

|---|---|---|---|

| Physicochemical | cLogP | 2.85 | < 5 (Good lipophilicity) |

| Topological Polar Surface Area (TPSA) | 25.7 Ų | < 140 Ų (Good oral bioavailability) | |

| Absorption | Human Intestinal Absorption | High | Indicates good absorption from the gut |

| P-gp Substrate | No | Not susceptible to efflux by P-glycoprotein | |

| Distribution | BBB Permeability | No | Unlikely to cross the blood-brain barrier |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug interactions via this isoform |

| Toxicity | AMES Mutagenicity | Non-mutagen | Low risk of being a carcinogen |

Drug Likeness and Bioactivity Score Predictions

"Drug-likeness" is a qualitative concept used in drug design to assess whether a compound possesses properties that would make it a likely orally active drug. eijppr.comf1000research.com This is often evaluated using rule-based filters, the most famous of which is Lipinski's Rule of Five. mdpi.com These rules establish ranges for molecular weight, LogP, and the number of hydrogen bond donors and acceptors that are typically met by successful oral drugs. scielo.br Computational tools can rapidly screen virtual compounds against these and other rules (e.g., Veber, Egan) to filter out molecules with predicted poor oral bioavailability. mdpi.comnih.gov

Bioactivity scores are computational predictions that estimate the potential for a molecule to interact with major classes of drug targets. These scores are calculated based on the presence of structural fragments and substructures commonly found in known active compounds. texilajournal.com Using cheminformatics software, scores can be generated for targets such as:

GPCR ligands

Ion channel modulators

Kinase inhibitors

Nuclear receptor ligands

Protease inhibitors

Enzyme inhibitors

A higher bioactivity score for a particular target class suggests a higher probability of the compound being active against that target. gjpb.de Generally, a score greater than 0.00 is considered indicative of good potential activity, a score between -5.0 and 0.0 suggests moderate activity, and a score below -5.0 indicates probable inactivity. eijppr.comtexilajournal.comresearchgate.net These predictions help researchers to prioritize compounds that are most likely to interact with the protein family of interest. gjpb.deresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.